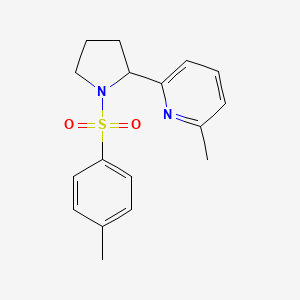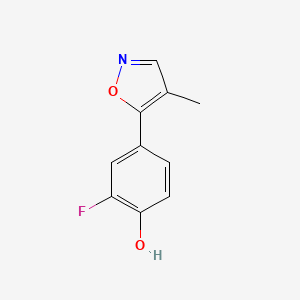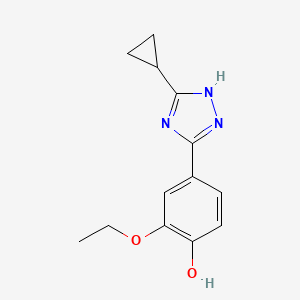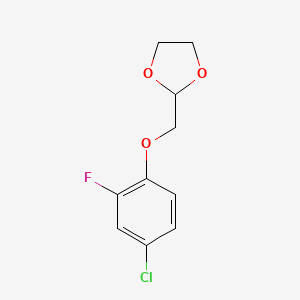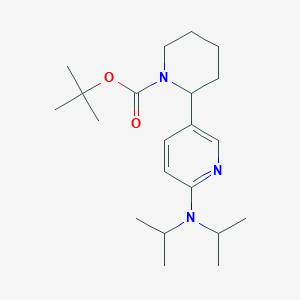
tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine carboxylates. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 2-(6-(diisopropylamino)pyridin-3-yl)piperidine with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: Utilized in the development of advanced materials with specific properties.
Biological Research: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
Uniqueness
tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its diisopropylamino group enhances its lipophilicity and ability to interact with hydrophobic pockets in target molecules, making it a valuable intermediate in drug design and development.
Properties
Molecular Formula |
C21H35N3O2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
tert-butyl 2-[6-[di(propan-2-yl)amino]pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H35N3O2/c1-15(2)24(16(3)4)19-12-11-17(14-22-19)18-10-8-9-13-23(18)20(25)26-21(5,6)7/h11-12,14-16,18H,8-10,13H2,1-7H3 |
InChI Key |
AQESWKWTXXYMCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





